N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), which plays a crucial role in the signaling pathways of various cytokines.
Wirkmechanismus
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide plays a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses. BMS-986142 inhibits N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23, while increasing the production of anti-inflammatory cytokines such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986142 is its selectivity for N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing in animal models. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the development of BMS-986142. One area of interest is its potential use in combination with other inhibitors targeting different cytokine signaling pathways. Another potential direction is the development of more potent and selective N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide inhibitors. Additionally, further studies are needed to determine the efficacy of BMS-986142 in other autoimmune diseases.
Synthesemethoden
The synthesis of BMS-986142 involves a multi-step process, starting with the reaction of 4-methylbenzenesulfonamide with 2-bromoacetophenone to obtain the intermediate product. This is followed by the reaction of the intermediate with benzylamine to obtain the final product, BMS-986142.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to effectively inhibit N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which is involved in the signaling pathways of cytokines such as IL-23, IL-12, and type I interferons.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-13-20-19(22)15-21(14-17-11-9-16(2)10-12-17)25(23,24)18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCYRCUFEWOJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.